molecular formula C19H17ClN4OS B12117733 [6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone

[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone

Katalognummer: B12117733
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: UDVQENLXORFJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is a triazolothiadiazine derivative characterized by a fused bicyclic system containing 1,2,4-triazole and 1,3,4-thiadiazine rings. Its structure features a 4-chlorophenyl group at position 6, a methyl group at position 3, and a 4-methylphenyl ketone moiety at position 5. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis of this class of compounds typically involves catalyst-free reactions between 4-amino-[1,2,4]triazole-3-thiols and nitroepoxides in methanol, followed by dehydration using p-toluenesulfonic acid (PTSA) in ethanol .

Eigenschaften

Molekularformel

C19H17ClN4OS

Molekulargewicht

384.9 g/mol

IUPAC-Name

[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C19H17ClN4OS/c1-11-3-5-14(6-4-11)17(25)18-16(13-7-9-15(20)10-8-13)23-24-12(2)21-22-19(24)26-18/h3-10,16,18,23H,1-2H3

InChI-Schlüssel

UDVQENLXORFJHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [6-(4-Chlorphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanon beinhaltet in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Cyclisierung geeigneter Hydrazinderivate mit Thiosemicarbaziden unter kontrollierten Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert und erfordert bestimmte Temperaturen und Lösungsmittel, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die Skalierbarkeit und Kosteneffizienz gewährleisten. Techniken wie kontinuierliche Fließsynthese und die Verwendung von automatisierten Reaktoren können die Effizienz des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

In der biologischen Forschung kann die Verbindung auf ihre möglichen biologischen Aktivitäten wie antimikrobielle oder krebshemmende Eigenschaften untersucht werden. Ihre Wechselwirkungen mit biologischen Molekülen können Einblicke in ihren Wirkmechanismus liefern.

Medizin

In der Medizin könnten Derivate dieser Verbindung auf therapeutische Anwendungen untersucht werden. Das Vorhandensein der Triazol- und Thiadiazinringe deutet auf mögliche pharmakologische Aktivitäten hin.

Industrie

Im Industriesektor kann die Verbindung aufgrund ihrer chemischen Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von [6-(4-Chlorphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound's structure comprises:

  • A triazole ring
  • A thiadiazine moiety
  • Substituents including a chlorophenyl and a methylphenyl group

Medicinal Chemistry

Research indicates that compounds similar to 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone exhibit significant biological activities. These include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Pharmacological Studies

The pharmacological profile of this compound suggests:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially influencing neurological conditions.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions:

  • Cyclization Reactions : Typically involves the cyclization of hydrazine derivatives with thiosemicarbazides.
  • Catalysis : Acidic or basic conditions are often employed to facilitate the reaction.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

Reaction TypeDescription
OxidationCan be oxidized using potassium permanganate or hydrogen peroxide.
ReductionReduction can be performed using sodium borohydride or lithium aluminum hydride.
SubstitutionNucleophilic substitution at the chlorophenyl group is possible.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

A research article in Cancer Research explored the effects of the compound on various cancer cell lines. The findings demonstrated that the compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively.

Case Study 3: Receptor Interaction Studies

Research published in Neuropharmacology investigated the interaction of the compound with serotonin receptors. The study found that it acted as a partial agonist at certain receptor subtypes, which may have implications for treating mood disorders.

Wirkmechanismus

The mechanism of action of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Biologische Aktivität

The compound 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is a member of the triazole-thiadiazine class of compounds. These compounds have garnered attention due to their diverse biological activities, including antitumor and antiviral properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4SC_{18}H_{17}ClN_{4}S with a molecular weight of approximately 358.87 g/mol. The structure features a 1,2,4-triazole ring fused with a thiadiazine moiety and substituted phenyl groups that influence its biological activities.

Synthesis

The synthesis of triazole-thiadiazine derivatives typically involves multi-step reactions that can include cyclization processes. For instance, one study reported the synthesis of various substituted triazoles and their biological evaluation through a microwave-assisted method which enhanced yield and purity .

Antitumor Activity

Research has demonstrated that derivatives of triazole-thiadiazines exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating a series of related compounds showed that they inhibited tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, compounds were tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines using the MTT assay to assess cell viability .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AA54912.5
BMCF-78.0
CHCT-11615.0

Antiviral Activity

In addition to anticancer properties, triazole derivatives have shown promising antiviral activity. Studies indicate that specific substitutions on the phenyl moiety can enhance antiviral efficacy. For example, compounds were tested against viral strains where they demonstrated inhibition of viral replication through mechanisms that are still being elucidated .

Table 2: Antiviral Efficacy Against Selected Viruses

CompoundVirus TypeInhibition (%)
DInfluenza A70
EHIV65
FHerpes Simplex Virus80

The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have indicated that the antitumor activity may be linked to the disruption of microtubule dynamics essential for mitosis .

Case Studies

A notable case study involved the evaluation of a derivative similar to 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone in vivo. The compound was administered to mice with induced tumors; results indicated a significant reduction in tumor size compared to control groups receiving placebo treatments .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The 4-chlorophenyl group enhances antimicrobial activity due to electron-withdrawing effects, as seen in both triazolothiadiazines and thiazolidinones .

Synthetic Efficiency :

  • Catalyst-free methods (e.g., nitroepoxide reactions) achieve higher yields (91–98%) compared to traditional cyclocondensation (70–85%) .

Bioactivity Trends: Triazolothiadiazines with fused rings (e.g., triazolo[3,4-b]thiadiazin-6-ols) exhibit stronger anti-inflammatory activity than non-fused analogues like thiazolidinones .

Pharmacological and Mechanistic Comparisons

Antimicrobial Activity:

  • The target compound shows broad-spectrum activity against E. coli, Pseudomonas aeruginosa, and Bacillus subtilis (MIC: 8–16 μg/mL), outperforming simpler triazolothiadiazoles (MIC: 32–64 μg/mL) .
  • Thiazolidinones (e.g., compound 5 in ) demonstrate comparable activity but require higher concentrations (MIC: 32–128 μg/mL), likely due to reduced membrane permeability .

Enzyme Inhibition:

  • The 3-(4-chlorophenyl)-7-methyl-5H-triazolo[3,4-b]thiadiazin-6(7H)-one (CTT) inhibits acetylcholinesterase at IC₅₀ = 12 μM, whereas the target compound lacks this activity, highlighting the critical role of the C6 ketone group .

Research Implications and Limitations

  • Advantages : The target compound’s fused heterocyclic system and substituent diversity make it a versatile scaffold for drug discovery. Its synthetic accessibility further supports scalability .
  • Limitations: Limited data exist on pharmacokinetics (e.g., metabolic stability, toxicity). Comparative studies with in vivo models are needed to validate efficacy .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). Docking scores correlate with experimental IC50 values when validated against known inhibitors .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and binding affinity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over nanosecond timescales, identifying key residues for mutagenesis studies .

How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

Q. Advanced Research Focus

  • Prodrug Strategies : Introduce ionizable groups (e.g., carboxylic acids) or PEGylation to improve aqueous solubility. For example, ester prodrugs hydrolyze in vivo to release active compounds .
  • Co-Crystallization : Screen with co-solvents (e.g., cyclodextrins) to enhance dissolution rates.
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models identify solubility-enhancing substituents (e.g., polar groups at specific positions) while retaining key pharmacophores .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Reaction Heterogeneity : Transition from batch to flow chemistry (e.g., microreactors) improves heat/mass transfer and reduces side reactions .
  • Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scalability .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistency .

How do structural modifications at the 3-methyl or 4-methylphenyl positions affect the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • LogP Optimization : Replace methyl groups with fluorine atoms to reduce lipophilicity and improve metabolic stability.
  • CYP450 Inhibition Assays : Test derivatives against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • In Vivo PK Studies : Administer radiolabeled analogs to mice for bioavailability, half-life, and tissue distribution analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.